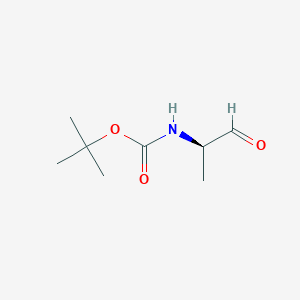

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate

Description

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQRZPWMXXJEKU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448003 | |

| Record name | (R)-tert-Butyl (1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82353-56-8 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82353-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-tert-Butyl (1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reduction to the Alcohol Followed by Oxidation:

This is a two-step process:

Reduction: The carboxylic acid is first reduced to the corresponding primary alcohol, N-Boc-L-alaninol. Common reducing agents for this transformation include borane (B79455) complexes (e.g., BH₃·THF) or lithium aluminum hydride (LiAlH₄). A procedure for preparing N-Boc-L-alaninol from L-alanine has been reported involving esterification, Boc protection, and then reduction. guidechem.com

Oxidation: The resulting alcohol is then oxidized to the aldehyde. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Popular choices include:

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides clean and high-yielding oxidations of primary alcohols to aldehydes under mild conditions. wikipedia.orgchemistrysteps.comorganic-chemistry.orgresearchgate.net

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.

Reduction of a Weinreb Amide:

Emerging Synthetic Methodologies

Mechanochemical Approaches for Amide Bond Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. In the context of carbamate synthesis, mechanochemical methods offer several advantages, including reduced solvent waste, shorter reaction times, and milder reaction conditions.

A notable example is the mechanochemical synthesis of carbamates using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an eco-friendly acylation agent. acs.org This method has been successfully applied to the synthesis of N-protected amino esters without racemization. acs.org The reaction is performed in a vibrational or planetary ball mill, where the mechanical energy facilitates the reaction between an alcohol and the carbamoyl-imidazole intermediate. acs.org This approach has been shown to enhance the reactivity of the substrates compared to solution-based synthesis, often obviating the need for activation steps. acs.org

The general applicability of this mechanochemical CDI-mediated method has been demonstrated for a variety of primary and secondary alcohols and amines, leading to the corresponding carbamates in very good yields. acs.org A key advantage is that purification by column chromatography is often not necessary. acs.org

The following table presents a comparison of mechanochemical versus solution-based synthesis of a model carbamate:

| Parameter | Mechanochemical Synthesis | Solution-Based Synthesis |

| Solvent | Solvent-free | Typically requires an organic solvent |

| Reaction Time | Shorter | Generally longer |

| Reaction Conditions | Mild (room temperature) | Often requires heating or activation |

| Purification | Often minimal purification needed | Usually requires chromatography or recrystallization |

| Environmental Impact | More sustainable (less waste) | Generates solvent waste |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has gained significant traction in pharmaceutical and fine chemical synthesis due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scale-up.

In the context of compounds like this compound, which contain the N-Boc protecting group, flow chemistry has been effectively utilized for deprotection reactions. nih.govacs.orgrsc.orgacs.org Thermal N-Boc deprotection of a range of amines can be achieved in continuous flow without the need for an acid catalyst. nih.govacs.orgacs.org By precisely controlling the temperature, selective deprotection of one N-Boc group in the presence of another can be accomplished. nih.govacs.orgacs.org

While these examples focus on deprotection, the principles of flow chemistry are readily applicable to the synthesis of the target molecule and its derivatives. The synthesis of carbamates often involves exothermic reactions and the handling of potentially hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for efficient heat dissipation, mitigating the risks of thermal runaways.

The advantages of employing flow chemistry for the synthesis of this compound and its analogs are summarized below:

| Feature | Benefit in Carbamate Synthesis |

| Enhanced Safety | Better control over exothermic reactions, reduced risk with hazardous reagents. |

| Precise Control | Accurate control of temperature, pressure, and residence time, leading to improved yield and selectivity. |

| Improved Efficiency | Shorter reaction times and potential for higher throughput. |

| Scalability | Easier and more predictable scale-up from laboratory to production scale. |

| Integration of Steps | Potential for telescoping multiple reaction steps, reducing manual handling and purification. |

Process Optimization and Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of process optimization and scale-up parameters. The goal is to develop a robust, safe, and economically viable manufacturing process.

A key aspect of process optimization is the selection of starting materials and reagents that are readily available, cost-effective, and safe to handle on a large scale. For instance, in the synthesis of related tert-butyl carbamate compounds, the use of commercially available and inexpensive starting materials is a primary consideration. researchgate.netgoogle.com

The choice of solvent is another critical factor. The solvent should not only be suitable for the reaction chemistry but also be easy to handle, recover, and recycle. For large-scale synthesis, factors such as toxicity, flammability, and environmental impact of the solvent are of paramount importance. In a patented process for a related tert-butyl carbamate derivative, acetonitrile (B52724) was used as the solvent, and the product was isolated by filtration after the addition of water, simplifying the work-up procedure. google.com

Reaction conditions such as temperature, pressure, and reaction time need to be optimized to maximize yield and purity while minimizing side reactions and energy consumption. On a large scale, efficient heat transfer becomes crucial, and the choice of reactor design plays a significant role in maintaining optimal temperature control.

The following table outlines key considerations for the process optimization and scale-up of this compound production:

| Parameter | Laboratory-Scale Focus | Scale-Up Considerations |

| Reagents | High purity, often specialized | Cost-effectiveness, availability, safety profile |

| Solvents | Reaction compatibility | Handling, recovery, environmental impact, cost |

| Reaction Conditions | Maximizing yield and purity | Safety, energy efficiency, throughput, robustness |

| Work-up & Purification | Chromatography, extraction | Crystallization, filtration, distillation |

| Equipment | Glassware | Specialized reactors, heat exchangers, filtration units |

| Safety | Personal protective equipment | Process safety management, hazard analysis |

A patent for the preparation of a complex tert-butyl carbamate derivative highlights a scalable process where the reaction mixture's viscosity was a critical factor. The developed method avoided a dramatic increase in viscosity, enabling the use of conventional industrial reactors. google.com The process involved mixing the amine and the ester in acetonitrile, followed by the addition of a base and stirring at an elevated temperature. The product was then isolated in high yield and purity by cooling and filtration. google.com This example underscores the importance of considering physical properties like viscosity during process development for large-scale production.

Reactions at the Aldehyde Functional Group

The aldehyde moiety of N-Boc-L-alaninal is an electrophilic center that readily participates in a variety of reactions, including reductions, carbon-carbon bond formations, and nucleophilic additions. These transformations are fundamental to its application as a synthetic intermediate.

The reduction of the aldehyde group in this compound provides a direct route to the corresponding chiral 1,2-amino alcohol, (R)-tert-Butyl (2-hydroxypropyl)carbamate, also known as N-Boc-L-alaninol. This transformation is crucial for the synthesis of molecules where a chiral amino alcohol scaffold is required. The reduction can be achieved with high efficiency using common hydride reducing agents.

Commonly employed reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol, leading to clean reactions and high yields. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. Given that the pre-existing stereocenter at the α-carbon is not affected during the reaction, the stereochemical integrity of the molecule is preserved.

| Reagent | Typical Conditions | Product | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temp. | (R)-tert-Butyl (2-hydroxypropyl)carbamate | Mild, chemoselective for aldehydes/ketones, high yield. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C | (R)-tert-Butyl (2-hydroxypropyl)carbamate | Powerful reducing agent, requires anhydrous conditions and careful workup. |

The aldehyde functionality serves as an excellent electrophile for various carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton while retaining the chiral amino moiety.

Wittig Reaction : This reaction transforms the aldehyde into an alkene through the reaction with a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comlibretexts.org The reaction mechanism involves a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides (e.g., where R is an alkyl group) typically yield (Z)-alkenes, whereas stabilized ylides (where R is an electron-withdrawing group) predominantly form (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This method offers several advantages, including the formation of a water-soluble phosphate (B84403) byproduct that simplifies purification and, most notably, a high stereoselectivity for the (E)-alkene product. wikipedia.orgrsc.org The enhanced nucleophilicity and reduced basicity of phosphonate carbanions compared to phosphonium ylides contribute to the reaction's reliability and broad scope. wikipedia.org The HWE reaction is a robust method for introducing a double bond into a multifunctional organic compound with stereocontrol. rsc.org

Allylboration : The addition of allylboron reagents to the aldehyde group of N-Boc-L-alaninal is an effective method for synthesizing chiral homoallylic alcohols. organic-chemistry.org This reaction creates a new C-C bond and a new stereocenter at the carbinol carbon. The stereochemistry of the newly formed hydroxyl-bearing center can be controlled with high precision by using chiral allylboron reagents. The reaction proceeds through a Zimmerman-Traxler-type chair-like six-membered transition state, which accounts for the high diastereoselectivity observed. researchgate.net

| Reaction | Reagent Type | Product Class | Key Features |

| Wittig | Phosphonium Ylide (Ph₃P=CHR) | Alkenes | Stereoselectivity depends on ylide stability (non-stabilized → Z-alkene; stabilized → E-alkene). organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Alkenes | Generally provides high selectivity for the (E)-alkene; water-soluble byproduct. wikipedia.orgrsc.org |

| Allylboration | Allylboronate or Allylborane | Homoallylic Alcohols | Forms a new C-C bond and a hydroxyl group; high diastereoselectivity achievable with chiral reagents. organic-chemistry.org |

The carbonyl group of N-Boc-L-alaninal readily undergoes condensation reactions with primary amines to form imines. masterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comorganic-chemistry.org The formation of N-Boc protected imines from aldehydes is a key step in various synthetic methodologies, including the Mannich reaction. rsc.orgresearchgate.net The reaction is typically performed under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product.

Transformations and Manipulations of the Carbamate Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under many reaction conditions and its susceptibility to clean removal under specific acidic conditions. nih.govtotal-synthesis.com

The most common method for N-Boc deprotection involves treatment with strong acids. total-synthesis.comsemanticscholar.org Trifluoroacetic acid (TFA), often in an inert solvent like dichloromethane (B109758) (DCM), is widely used. total-synthesis.com The mechanism proceeds through protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutene), carbon dioxide, and the protonated free amine. total-synthesis.com Anhydrous hydrogen chloride (HCl) in solvents such as ethyl acetate (B1210297) or dioxane is another standard reagent. nih.gov

A key aspect of the Boc group is its orthogonality with other protecting groups. For instance, it is stable to the basic conditions used to remove the Fmoc group and to the hydrogenolysis conditions used to cleave the Cbz group, making it an integral part of complex, multi-step syntheses. total-synthesis.com Milder and more selective methods have also been developed to deprotect the N-Boc group in the presence of other acid-labile functionalities, such as tert-butyl esters. organic-chemistry.orgresearchgate.net These methods include the use of aqueous phosphoric acid, zinc bromide, or oxalyl chloride in methanol. nih.govorganic-chemistry.orgrsc.orgresearchgate.net

| Reagent/Method | Typical Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | DCM, room temp. | Standard, highly efficient, harsh acidic conditions. total-synthesis.com |

| Hydrogen Chloride (HCl) | Ethyl Acetate, Dioxane, or Methanol | Common alternative to TFA, provides the amine hydrochloride salt. nih.gov |

| Aqueous Phosphoric Acid | THF | Mild, environmentally benign, and selective. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | DCM | Lewis acid condition, can offer different selectivity compared to Brønsted acids. researchgate.net |

| Oxalyl Chloride / Methanol | Methanol, room temp. | Mild and selective method reported for various substrates. rsc.org |

| Hot Water | Refluxing H₂O | Catalyst-free, "green" chemistry approach for certain substrates. semanticscholar.org |

While the primary role of the Boc group is protection followed by removal, there are strategies to directly convert the N-Boc functionality into other groups, thus diversifying the molecular structure. One such transformation is the direct conversion of N-Boc protected amines into amides. For example, rhodium-catalyzed coupling reactions between N-Boc amines and arylboroxines can form N-aryl amides directly. organic-chemistry.org This type of reaction avoids the discrete deprotection and subsequent acylation steps, offering a more streamlined synthetic route. Such transformations expand the utility of the Boc group beyond a simple protecting role, integrating it into C-N bond-forming strategies for molecular diversification.

Stereochemical Integrity and Epimerization Control in Reactions of this compound

This compound, also known as N-Boc-L-alaninal, is a valuable chiral building block in organic synthesis. Its utility is intrinsically linked to the ability to control the stereochemical outcome of its reactions. The presence of a stereocenter at the α-position to the aldehyde group makes it susceptible to epimerization, particularly under basic or harsh reaction conditions. Therefore, maintaining stereochemical integrity is a critical consideration in its application.

Diastereoselectivity in Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step. When a chiral reactant like this compound is employed in MCRs, such as the Passerini and Ugi reactions, the potential for diastereoselectivity arises. The inherent chirality of the molecule can influence the approach of other reactants, leading to the preferential formation of one diastereomer over another.

The facial selectivity of the aldehyde in this compound is a key determinant of diastereoselectivity. The bulky tert-butoxycarbonyl (Boc) protecting group can direct the incoming nucleophile to the less hindered face of the aldehyde, leading to a predictable stereochemical outcome. For instance, in a Passerini-type reaction, the approach of the isocyanide and the carboxylate to the aldehyde will be influenced by the stereocenter, resulting in the formation of diastereomeric α-acyloxy amides.

Table 1: Predicted Diastereoselectivity in a Passerini Reaction with this compound

| Reactants | Major Diastereomer | Minor Diastereomer | Predicted Rationale |

| This compound, isocyanide, carboxylic acid | (R,R)-α-acyloxy amide | (R,S)-α-acyloxy amide | Nucleophilic attack is favored from the less sterically hindered face of the aldehyde, dictated by the conformation of the Boc-protected amine. |

The degree of diastereoselectivity is dependent on several factors, including the nature of the solvent, the temperature, and the specific reactants used. Non-polar solvents often enhance the steric effects that lead to higher diastereoselectivity.

Factors Influencing Chiral Stability and Retention

The chiral stability of this compound is paramount for its effective use in asymmetric synthesis. The α-proton is susceptible to abstraction by bases, which can lead to enolization and subsequent epimerization, resulting in a loss of enantiomeric purity.

Several factors can influence the chiral stability and retention of the (R)-configuration during chemical transformations:

Basicity of the reaction medium: Strong bases can readily abstract the α-proton, promoting epimerization. The use of milder bases or non-basic conditions is often necessary to preserve the stereochemical integrity.

Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and epimerization. Performing reactions at lower temperatures is a common strategy to maintain chiral purity.

Nature of the protecting group: The Boc group, being sterically demanding, can offer a degree of protection against epimerization by hindering the approach of bases to the α-proton.

Reaction time: Prolonged exposure to conditions that can induce epimerization increases the likelihood of racemization. Therefore, shorter reaction times are generally preferred.

Research on the epimerization of N-terminal amino acids in proteins has shown that aldehydes can mediate this process through the formation of a Schiff base, followed by tautomerization to a ketimine, which leads to a loss of chirality. nih.gov This highlights the inherent susceptibility of the α-proton in amino aldehyde derivatives to racemization.

Table 2: Factors Affecting the Epimerization of this compound

| Factor | Condition Favoring Chiral Retention | Condition Promoting Epimerization |

| Base | Weakly basic or neutral conditions | Strong bases (e.g., alkoxides, hydroxides) |

| Temperature | Low temperatures (e.g., -78 °C to 0 °C) | Elevated temperatures |

| Solvent | Aprotic, non-polar solvents | Protic solvents that can facilitate proton transfer |

| Reaction Time | Short reaction times | Extended reaction times |

Careful selection of reaction conditions is therefore crucial to ensure that the stereochemical information encoded in this compound is faithfully transferred to the product.

Evolution of Synthetic Strategies and Applications for R Tert Butyl 1 Oxopropan 2 Yl Carbamate and Analogues

Enantioselective Synthesis Strategies

The primary goal in the synthesis of this compound is to control the stereochemistry at the C2 position. This is typically achieved through enantioselective methods that either start from a chiral precursor or introduce the chirality during the synthesis.

Chiral Auxiliaries and Substrate-Controlled Stereoselection

In many syntheses of this compound, the stereochemistry is controlled by the starting material itself, a strategy known as substrate-controlled stereoselection. The most common and direct approach utilizes the naturally occurring and readily available chiral amino acid, L-alanine. The inherent chirality of L-alanine is carried through the synthetic sequence to the final aldehyde product.

While less common for this specific molecule due to the availability of L-alanine, chiral auxiliaries can also be employed. In such a strategy, a prochiral starting material is reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent stereoselective reaction is then directed by the auxiliary, which is later removed to yield the enantiomerically enriched product.

Catalytic Asymmetric Approaches in the Formation of Chiral Carbamates

Catalytic asymmetric synthesis offers an efficient way to generate chiral molecules. While direct catalytic asymmetric synthesis of this compound is not the most common route, various catalytic methods can be applied to the synthesis of chiral carbamates in general. These include:

Asymmetric Hydrogenation: A suitable prochiral enecarbamate precursor could be hydrogenated using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) to introduce the stereocenter with high enantioselectivity.

Asymmetric C-H Amination/Carbamation: Direct functionalization of a C-H bond with a carbamate (B1207046) group using a chiral catalyst can be a powerful tool. This would involve a precursor with a prochiral C-H bond at the desired position.

Recent advancements in organocatalysis have also introduced chiral aldehyde catalysis for the asymmetric functionalization of amino acids, which could potentially be adapted for the synthesis of such chiral building blocks. frontiersin.orgrsc.orgresearchgate.netthieme-connect.comnih.gov

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods are increasingly popular due to their high selectivity and mild reaction conditions. For the synthesis of this compound, biocatalysis can be employed in the key oxidation step.

Specifically, the enzymatic oxidation of the corresponding alcohol, N-Boc-L-alaninol, to the aldehyde is a viable and green alternative to traditional chemical oxidants. Alcohol dehydrogenases (ADHs) are a class of enzymes that can perform this transformation with high selectivity, often requiring a cofactor such as NAD⁺. This chemoenzymatic approach avoids the use of toxic heavy metals and harsh reaction conditions. For instance, monoamine oxidase from Aspergillus niger has been utilized for the oxidation of amines to imines, which can then be hydrolyzed to aldehydes. mdpi.com

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies, often starting from simple, commercially available precursors.

Multi-step Syntheses from Readily Available Chiral Precursors (e.g., L-amino acids)

The most prevalent and practical synthesis of this compound begins with the chiral amino acid L-alanine. This multi-step process leverages the existing stereocenter of the natural amino acid.

The typical synthetic sequence is as follows:

Protection of the Amine Group: The amino group of L-alanine is protected with a tert-butoxycarbonyl (Boc) group. This is commonly achieved by reacting L-alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. chemicalbook.com

Functional Group Interconversion of the Carboxylic Acid: The carboxylic acid group of N-Boc-L-alanine is then converted to the aldehyde. This is the most critical step and can be accomplished through several methods, as detailed in the next section.

| Step | Reactant | Reagent | Product | Yield (%) |

| 1 | L-Alanine | (Boc)₂O, NaOH | N-Boc-L-alanine | ~100 chemicalbook.com |

| 2a | N-Boc-L-alanine | Various (see 2.2.2) | N-Boc-L-alaninol | High |

| 2b | N-Boc-L-alaninol | Various (see 2.2.2) | This compound | Varies |

This table presents a general overview of the synthetic route. Yields are indicative and can vary based on specific reaction conditions.

Strategic Functional Group Interconversions Leading to the Aldehyde Moiety

The conversion of the carboxylic acid of N-Boc-L-alanine to the aldehyde is a pivotal transformation. Several reliable methods exist for this purpose:

Strategic Applications of R Tert Butyl 1 Oxopropan 2 Yl Carbamate in Complex Molecule Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The use of small, enantiomerically pure molecules derived from the chiral pool is a cornerstone of natural product synthesis. (R)-tert-Butyl (1-oxopropan-2-yl)carbamate, derived from the natural amino acid L-alanine, exemplifies such a chiral building block. Its inherent stereochemistry is leveraged to introduce new stereocenters with high levels of control, significantly streamlining synthetic routes to complex, biologically active targets.

While direct synthesis of Jaspine B utilizing this compound is not prominently documented, the synthesis of this natural product relies heavily on chiral precursors derived from amino acids, demonstrating the utility of this class of compounds. The total synthesis of Jaspine B has been accomplished starting from L-serine, a closely related amino acid. consensus.appmdpi.com In these routes, L-serine is converted into key intermediates like N-Boc protected Garner's aldehyde. mdpi.com

Application in Peptide and Peptidomimetic Chemistry

The tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide chemistry, allowing for the stepwise assembly of amino acids into polypeptide chains. this compound serves as a protected form of the amino acid alanine (B10760859), but with a highly reactive aldehyde functionality in place of the carboxylic acid.

The aldehyde group of this compound is a versatile handle for incorporating the alanine moiety into peptide backbones or for creating modified amino acid analogues. It can undergo reductive amination with the N-terminus of another amino acid or peptide to form a stable secondary amine linkage, resulting in a peptidomimetic with altered conformational and stability properties.

Furthermore, this building block is crucial for synthesizing more complex, non-natural amino acids. For instance, Michael additions of nucleophiles to dehydroalanine (B155165) derivatives, which can be prepared from Boc-alanine precursors, allow for the synthesis of various heterocyclic β-substituted alanine derivatives in high yields. uminho.pt This approach facilitates the creation of oligopeptides with novel side chains and functionalities, which are essential for developing new therapeutic agents and biological probes.

| Boc-Alanine Derivative | Application in Synthesis | Reference |

|---|---|---|

| N-Boc-L-alanine (Boc-Ala-OH) | Standard building block for solid-phase and solution-phase peptide synthesis. | nih.govpeptide.com |

| This compound (Boc-L-alaninal) | Used in reductive amination for peptide bond formation and synthesis of modified amino acids. | |

| N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester | Substrate for Michael addition reactions to create β-substituted alanine derivatives. | uminho.pt |

| N-Boc-3-Iodo-L-alanine benzyl (B1604629) ester | Precursor for synthesizing complex peptidomimetics and constrained peptide surrogates. |

Construction of Advanced Pharmaceutical Intermediates and Heterocycles

The unique combination of chirality and functional groups in this compound makes it a powerful tool for constructing complex heterocyclic systems and advanced pharmaceutical intermediates.

A significant application of N-Boc-alanine, the carboxylic acid precursor to this compound, is in the diastereoselective synthesis of axially chiral quinazolinones. mdpi.com These compounds are important motifs in medicinal chemistry, and controlling their axial chirality (atropisomerism) is crucial for biological activity.

In a reported synthesis, N-Boc-alanine is coupled with 2-amino-N-(2-chloropyridin-3-yl)benzamide via a dehydroamidation reaction. mdpi.com This reaction forms the key intermediate, tert-butyl (1-((2-((2-chloropyridin-3-yl)carbamoyl)phenyl)amino)-1-oxopropan-2-yl)carbamate. mdpi.com Subsequent acid-catalyzed dehydration and cyclization construct the final quinazolinone core with a defined axial chirality, guided by the stereocenter of the original alanine derivative. mdpi.com

| Reactant 1 | Reactant 2 | Key Intermediate Formed | Final Product Class |

|---|---|---|---|

| N-Boc-alanine | 2-amino-N-(2-chloropyridin-3-yl)benzamide | tert-butyl (1-((2-((2-chloropyridin-3-yl)carbamoyl)phenyl)amino)-1-oxopropan-2-yl)carbamate | Axially Chiral Quinazolinones |

SARS-CoV 3CL Protease Inhibitors

The main protease (3CLpro or Mpro) of SARS-CoV-2 is an essential enzyme for viral replication and a primary target for antiviral drug development. nih.gov Many potent inhibitors are peptidomimetics designed to fit into the enzyme's active site. The chiral backbone and side chain of this compound make it an ideal starting scaffold for such inhibitors. Although many inhibitors are based on more complex amino acids, the fundamental N-Boc-amino-aldehyde structure is highly relevant. For example, some inhibitors feature a protecting Boc group at the P3 position which interacts with residues near the active site. nih.gov The development of non-covalent inhibitors, such as (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide, showcases complex scaffolds that can be conceptually derived from chiral amino-amide precursors. northwestern.edunih.gov The synthesis of these complex molecules often relies on building blocks that can introduce specific stereochemistry and functional groups, a role for which this compound is well-suited.

Formyl Peptide Receptor (FPR) Agonists

Formyl peptide receptors are G protein-coupled receptors that play a critical role in the inflammatory response. nih.gov Modulating these receptors with small-molecule agonists is a promising therapeutic strategy for inflammatory disorders. monash.edu Research has led to the development of potent ureidopropanamide-based FPR2 agonists. nih.govresearchgate.net The synthesis of these agonists often starts from chiral N-Boc protected amino acids. For instance, a series of potent FPR2 agonists were synthesized from N-Boc-phenylalanine derivatives, which share the same core structure as the title compound. nih.govresearchgate.net The synthesis involves coupling the Boc-protected amino acid with various amines to generate a diverse library of ureidopropanamide derivatives. The (R)-configuration, derived from the natural amino acid, is often crucial for achieving high potency and selectivity for the FPR2 receptor.

| Compound Name | Core Scaffold | FPR2 Agonist Activity (EC₅₀) | Reference |

|---|---|---|---|

| (R)-tert-Butyl (3-(4-cyanophenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)carbamate | N-Boc-4-cyano-D-phenylalanine | Data available in source | nih.gov |

| Ureidopropanamide Derivatives | N-Boc-phenylalanine analogues | Sub-nanomolar to micromolar range | researchgate.net |

Formation of Diverse N-Heterocyclic Architectures

This compound, also known as Boc-L-alaninal, serves as a versatile chiral building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its aldehyde functionality, combined with the stereocenter at the α-carbon, makes it a valuable precursor for constructing enantiomerically pure heterocyclic systems, which are significant scaffolds in medicinal chemistry.

A key strategy involves the transformation of Boc-L-alaninal or its parent acid, (S)-Boc-alanine, into more reactive intermediates that can undergo cyclization reactions. For instance, (S)-Boc-alanine can be converted into a corresponding ynone, tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate. This ynone acts as a powerful electrophile in condensation reactions with various dinucleophiles to construct a range of heterocyclic rings. researchgate.net

In one documented pathway, the (S)-N-Boc-alanine-derived ynone undergoes cyclization with N,N-1,3-dinucleophiles like amidines and α-aminoazoles. This process leads to the formation of pyrimidine (B1678525) and pyrazolo[1,5-a]pyrimidine (B1248293) cores. researchgate.net The reaction proceeds by initial nucleophilic attack on the ynone, followed by an intramolecular condensation to form the final heterocyclic product. The tert-butoxycarbonyl (Boc) protecting group can then be easily removed under acidic conditions to yield the final chiral amines. researchgate.net

The following table summarizes the synthesis of various N-heterocyclic architectures starting from an (S)-Boc-alanine derived intermediate.

| Dinucleophile | Resulting Heterocyclic Core | Product Example | Reference |

| Amidines | Pyrimidine | (S)-1-(pyrimidin-4-yl)ethan-1-amine | researchgate.net |

| α-Aminoazoles (e.g., aminopyrazoles) | Pyrazolo[1,5-a]pyrimidine | (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethan-1-amine | researchgate.net |

| α-Aminoazoles (e.g., aminopyrazoles) | Pyrazolo[1,5-a]pyrimidine | (S)-1-(pyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-amine | researchgate.net |

This table illustrates the versatility of (S)-Boc-alanine derivatives in synthesizing regioisomeric heterocyclic compounds.

This methodology highlights the strategic importance of this compound and its parent amino acid as chiral synthons. They provide a reliable route to enantiomerically enriched heterocyclic amines that are otherwise challenging to synthesize. The ability to generate diverse structures by simply varying the dinucleophilic reaction partner underscores the efficiency of this approach in building libraries of complex molecules for further investigation. researchgate.net

Contributions to Agrochemical Research and Development

Nitrogen-containing heterocyclic compounds are fundamental components in the design of modern agrochemicals due to their diverse biological activities. This compound and its parent compound, Boc-L-alanine, are recognized as valuable intermediates in the synthesis of molecules for the agrochemical sector. chemimpex.comchemimpex.com The chiral nature of this building block is particularly important for developing stereospecific herbicides, insecticides, and fungicides, where often only one enantiomer exhibits the desired biological activity, reducing off-target effects and the required application rates.

While specific, commercialized agrochemicals derived directly from this compound are not extensively detailed in publicly accessible literature, its utility is inferred from its role as a versatile building block. chemimpex.comchemimpex.com The chemical functionalities of the compound—a protected amine and a reactive aldehyde—allow for its incorporation into larger, more complex molecular structures characteristic of active agrochemical ingredients. Researchers in agrochemical development can leverage this intermediate to create novel compounds with tailored properties. chemimpex.com

The application of Boc-protected amino acids and their derivatives in agrochemical synthesis is a strategic approach to introduce chirality and specific functional groups into a target molecule. This can lead to the discovery of new active ingredients with improved efficacy and environmental profiles. The compound serves as a key component for chemists aiming to streamline synthetic pathways for potential agrochemical candidates. chemimpex.com

Advanced Analytical Characterization and Chiral Purity Assessment of R Tert Butyl 1 Oxopropan 2 Yl Carbamate

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of (R)-tert-Butyl (1-oxopropan-2-yl)carbamate by probing the connectivity and chemical environment of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the structural integrity of the molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected signals for this compound are distinct and predictable. The aldehyde proton typically appears as a doublet at the most downfield position due to the deshielding effect of the carbonyl group. The methine proton (α-proton) adjacent to the nitrogen and carbonyl group resonates at a lower field and couples with both the aldehyde and methyl protons. The tert-butyl group gives a characteristic sharp singlet, representing nine equivalent protons, while the methyl group attached to the chiral center appears as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The most deshielded signals correspond to the carbonyl carbons of the aldehyde and the carbamate (B1207046) group. The quaternary carbon of the tert-butyl group and the carbon atom of the chiral center also show characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.5 - 9.7 | Doublet (d) |

| α-Proton (-CH(NHBoc)-) | 4.1 - 4.3 | Multiplet (m) | |

| tert-Butyl (-C(CH₃)₃) | ~1.45 | Singlet (s), 9H | |

| Methyl (-CH₃) | 1.2 - 1.3 | Doublet (d), 3H | |

| ¹³C NMR | Aldehyde Carbonyl (-CHO) | ~200 - 205 | - |

| Carbamate Carbonyl (-NHCO₂-) | ~155 - 156 | - | |

| tert-Butyl Quaternary Carbon (-OC(CH₃)₃) | ~80 | - | |

| α-Carbon (-CH(NHBoc)-) | ~50 - 55 | - | |

| tert-Butyl & Methyl Carbons (-C(CH₃)₃, -CH₃) | ~28 and ~18 | - |

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The spectrum of this compound is dominated by strong absorptions from the two carbonyl groups and the N-H bond of the carbamate.

Key vibrational frequencies include a strong, sharp peak for the aldehyde C=O stretch, and another strong absorption for the carbamate C=O stretch, typically at a slightly lower wavenumber. The N-H stretching vibration of the carbamate group appears as a distinct band in the 3200-3400 cm⁻¹ region. C-H stretching and bending vibrations from the alkyl groups are also prominent.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbamate (N-H) | Stretch | 3200 - 3400 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Carbamate (C=O) | Stretch | 1680 - 1710 | Strong |

| Carbamate (C-N) | Stretch | 1200 - 1300 | Medium |

| tert-Butyl (C-O) | Stretch | 1150 - 1170 | Strong |

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₁₅NO₃. The monoisotopic mass of this compound is 173.1052 Da. uni.lu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule ([M+H]⁺, m/z 174.1125), which provides further structural confirmation. uni.lu For N-Boc protected compounds, fragmentation typically involves the loss of components from the tert-butoxycarbonyl group. doaj.org Common fragmentation pathways include the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da). doaj.org Another characteristic fragmentation is the formation of the tert-butyl cation (C₄H₉⁺, m/z 57).

Table 3: Predicted ESI-MS Adducts and MS/MS Fragments for this compound

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₆NO₃⁺ | 174.1125 | Protonated molecule |

| [M+Na]⁺ | C₈H₁₅NNaO₃⁺ | 196.0944 | Sodium adduct |

| [M-C₄H₈+H]⁺ | C₄H₈NO₃⁺ | 118.0448 | Loss of isobutylene from [M+H]⁺ |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | tert-Butyl cation |

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatographic methods are indispensable for separating the target compound from impurities and, most importantly, for assessing its chiral purity by separating the (R)- and (S)-enantiomers.

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. For N-Boc protected amino acid derivatives, macrocyclic glycopeptide-based chiral stationary phases (CSPs) have demonstrated excellent resolving capabilities. sigmaaldrich.comsigmaaldrich.com Columns such as CHIROBIOTIC T (based on teicoplanin) and CHIROBIOTIC R (based on ristocetin (B1679390) A) are particularly effective. sigmaaldrich.commst.edu

Method development typically involves operating in a reversed-phase mode. sigmaaldrich.com The mobile phase often consists of a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate), with pH control being a critical parameter for achieving optimal separation. sigmaaldrich.comsigmaaldrich.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Table 4: Example Chiral HPLC Method Parameters for N-Boc-Amino Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | CHIROBIOTIC T or CHIROBIOTIC R |

| Mobile Phase | Methanol / 0.1% Triethylammonium Acetate (TEAA), pH 4.1 (e.g., 20/80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Temperature | Ambient |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and thermal instability, which can lead to poor peak shape and decomposition in the hot injector and column. Therefore, derivatization to form more volatile and thermally stable analogues is a necessary prerequisite for GC analysis. nih.gov

A common approach for amino-containing compounds is a two-step derivatization. First, the aldehyde could be protected, for example, as an oxime or acetal. Subsequently, the carbamate group could be modified, although silylation is a more common strategy for related amino acids. For instance, reacting the compound with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can convert the N-H proton to a TBDMS group, significantly increasing volatility.

Alternatively, methods developed for amino acids, involving esterification followed by acylation, can be adapted. nih.govdtic.mil Once derivatized, the compound can be analyzed on a chiral capillary column (e.g., Chirasil-Val) to assess enantiomeric purity. nih.gov The GC would typically be coupled with a mass spectrometer (GC-MS) for definitive peak identification based on retention time and mass fragmentation patterns. nih.gov

Preparative Chiral Separations (e.g., Simulated Moving Bed Chromatography)

The isolation of a single enantiomer, such as this compound, from a racemic mixture is a critical step in many chemical and pharmaceutical applications. Preparative chromatography is the technique of choice for this purpose, designed to separate and purify large quantities of material. nih.gov While analytical chromatography focuses on identifying and quantifying components, preparative scale separations aim to achieve high purity and recovery of the target compound. nih.gov

Simulated Moving Bed (SMB) chromatography is a powerful and efficient continuous preparative separation technique that has become a preferred method for isolating enantiomers on a large scale. nih.gov Unlike standard batch chromatography, SMB technology simulates the counter-current movement of a solid adsorbent and a liquid mobile phase, which enhances separation efficiency, increases productivity, and reduces solvent consumption. nih.gov

The SMB process involves a series of interconnected columns, where the inlet (feed and eluent) and outlet (raffinate and extract) ports are periodically shifted in the direction of the fluid flow. This configuration allows for the continuous separation of a binary mixture, such as the R- and S-enantiomers of tert-Butyl (1-oxopropan-2-yl)carbamate. The more strongly adsorbed enantiomer is collected at the extract port, while the less retained enantiomer is collected at the raffinate port. The design and optimization of an SMB process rely on data from analytical experiments to establish a robust and scalable operation. nih.gov Other preparative techniques like preparative scale liquid chromatography (LC) and supercritical fluid chromatography (SFC) are also widely used for chiral separations, offering distinct advantages depending on the specific compound and scale of operation. nih.gov

Table 1: Comparison of Preparative Chiral Separation Techniques

| Feature | Simulated Moving Bed (SMB) | Preparative LC | Preparative SFC |

|---|---|---|---|

| Operation Mode | Continuous | Batch | Batch/Continuous |

| Solvent Consumption | Low | High | Low (CO2-based) |

| Productivity | High | Moderate | High |

| Purity/Yield | High | High | High |

| Primary Application | Large-scale industrial purification | Lab to pilot scale purification | Lab to large scale purification |

Polarimetry for Optical Activity Determination

Polarimetry is a non-destructive analytical technique used to measure the optical activity of chiral compounds. anton-paar.com A substance is considered optically active if it rotates the plane of polarized light. pressbooks.pub This property is characteristic of chiral molecules, like this compound, which lack an internal plane of symmetry. anton-paar.com An instrument called a polarimeter is used to measure this rotation. pressbooks.publibretexts.org

The fundamental principle involves passing plane-polarized light through a sample containing the chiral substance. youtube.com The molecule will rotate the light either to the right (dextrorotatory, denoted by (+) or 'd') or to the left (levorotatory, denoted by (–) or 'l'). libretexts.org It is crucial to note that the R/S designation, which describes the absolute configuration of the atoms at a stereocenter, has no direct correlation with the (+) or (–) designation, which is an experimentally determined physical property. libretexts.org

The measured angle of rotation is known as the observed rotation (α) and is dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), temperature, and the wavelength of the light used. pressbooks.publibretexts.org To standardize this measurement, the specific rotation [α] is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

[α] is the specific rotation

T is the temperature (commonly 20°C or 25°C)

λ is the wavelength of light (typically the sodium D-line at 589 nm) pressbooks.publibretexts.org

α is the observed rotation in degrees

l is the path length in decimeters (dm)

c is the concentration in grams per milliliter (g/mL) libretexts.org

For a pair of enantiomers, under identical conditions, they will rotate the plane of polarized light by the exact same magnitude but in opposite directions. pressbooks.pub For example, if the (R)-enantiomer has a specific rotation of -25°, the (S)-enantiomer will have a specific rotation of +25°. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. youtube.com Therefore, polarimetry is an essential tool for confirming the identity and assessing the enantiomeric purity of a chiral sample.

Table 2: Hypothetical Polarimetry Data for Enantiomers

| Compound | Configuration | Observed Rotation (α) | Specific Rotation [α] | Optical Activity |

|---|---|---|---|---|

| tert-Butyl (1-oxopropan-2-yl)carbamate | R | -X° | Negative Value | Levorotatory (-) |

| tert-Butyl (1-oxopropan-2-yl)carbamate | S | +X° | Positive Value | Dextrorotatory (+) |

Note: The specific rotation value for the closely related compound, Boc-L-alanine (the carboxylic acid form), is reported as [α]20/D = -25 ± 2° (c=1 in acetic acid), indicating it is levorotatory. chemimpex.com

Advanced Microscopic Techniques for Material Characterization (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a versatile and powerful analytical technique used for the microstructural analysis of materials. researchgate.net It provides high-resolution, high-magnification images of a sample's surface, offering valuable information about its topography and morphology. yale.edu Unlike optical microscopes, which use light, SEM utilizes a focused beam of high-energy electrons to scan the sample surface. nrel.gov

The interaction of the electron beam with the atoms in the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. nrel.gov By detecting the secondary electrons, which are sensitive to surface topography, an image of the sample's surface is constructed. yale.edu One of the key advantages of SEM is its excellent depth of field, which provides a three-dimensional appearance to the images. researchgate.net

For a crystalline solid like this compound, which is typically a powder, SEM analysis can provide critical data on its physical characteristics. This includes:

Particle Morphology: Determining the shape and surface features of the individual crystals.

Particle Size and Distribution: Measuring the size of the particles and understanding the uniformity of the sample.

Crystal Habit: Observing the characteristic external shape of the crystals, which can be influenced by the crystallization process.

Phase Distribution: Identifying if different crystalline forms or impurities are present on the surface. researchgate.net

This information is vital for material science as the physical properties of a powder can significantly impact its behavior in subsequent processing steps. While SEM itself does not provide information about the compound's chemical structure or chiral purity, it is an indispensable tool for a complete physical characterization of the material. researchgate.netnih.gov

Table 3: Information Obtainable from SEM Analysis

| Parameter | Description | Importance |

|---|---|---|

| Topography | The surface features of the sample. | Provides insight into surface roughness and texture. |

| Morphology | The shape and size of the particles. | Affects powder flow, packing density, and dissolution rate. |

| Composition | Elemental composition (with EDS detector). | Can identify the presence of impurities or compositional variations. nrel.gov |

| Crystallography | Crystal structure and orientation (with EBSD detector). | Relates to the material's physical and mechanical properties. nrel.gov |

Computational and Theoretical Investigations of R Tert Butyl 1 Oxopropan 2 Yl Carbamate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine the optimized ground-state geometry of (R)-tert-Butyl (1-oxopropan-2-yl)carbamate, yielding key structural parameters.

For analogous compounds, such as derivatives of tert-butyl (1-oxopropan-2-yl)carbamate, DFT has been employed to explore their physicochemical properties. researchgate.netresearchgate.net These studies typically use a functional, like B3LYP or PBE, combined with a basis set (e.g., 6-311++G(d,p)) to calculate properties.

Illustrative Optimized Geometry Parameters (DFT):

Below is an interactive table representing typical data obtained from a DFT geometry optimization for a molecule like this compound. Note: These are representative values for illustrative purposes.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C=O (aldehyde) | 1.21 | |

| C=O (carbamate) | 1.22 | |

| C-N (carbamate) | 1.36 | |

| O-C (tert-butyl) | 1.48 | |

| **Bond Angles (°) ** | ||

| O-C-N (carbamate) | 109.8 | |

| C-N-C | 121.5 | |

| Dihedral Angles (°) | ||

| H-C-N-C | 178.5 | |

| C-C-N-C | -65.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO would likely be localized on the carbamate (B1207046) group and the aldehyde's oxygen atom, which are regions with higher electron density. The LUMO would be expected to be centered on the electrophilic carbon atom of the aldehyde's carbonyl group.

Illustrative FMO Data:

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Indicates electron-donating capability. |

| LUMO | -0.8 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.7 | Suggests high kinetic stability. |

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used within DFT to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system.

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added). For this molecule, the highest f+ value would be expected on the aldehyde's carbonyl carbon.

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed). The highest f- values would likely be found on the oxygen atoms and the nitrogen of the carbamate group.

f0(r) : Predicts the site for a radical attack .

This analysis provides a more nuanced view of reactivity than FMO analysis alone.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of this compound is critical to its function and reactivity. The molecule has several rotatable bonds, leading to different possible conformers. Conformational analysis involves computationally scanning the potential energy surface by rotating these bonds to find the most stable (lowest energy) conformations.

Stereoelectronic effects, such as hyperconjugation, play a significant role in stabilizing certain conformations. For instance, the alignment of the N-H bond with the C=O bond in the carbamate group is influenced by delocalization of the nitrogen lone pair into the carbonyl π* orbital, which imparts planarity to the carbamate moiety. The bulky tert-butyl group will also sterically influence the preferred orientation of the molecule's backbone.

Computational Studies in Reaction Mechanism Elucidation and Stereoselectivity Prediction

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For a molecule like this compound, which is often used as a chiral building block in synthesis, computational studies can elucidate reaction mechanisms.

For example, in a nucleophilic addition to the aldehyde group, DFT can be used to:

Model the reactants, transition states, and products.

Calculate the activation energies for different pathways.

Explain the origin of stereoselectivity (why one stereoisomer is formed preferentially).

By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict and understand the stereochemical outcome of a reaction, which is essential in pharmaceutical synthesis.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most reactions occur in a solvent. Molecular Dynamics (MD) simulations can model the behavior of this compound in a solution over time.

In an MD simulation, the molecule is placed in a box filled with explicit solvent molecules (e.g., water, methanol). By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of the molecule, revealing:

Solvation Structure : How solvent molecules arrange themselves around the solute. For instance, polar solvents would form hydrogen bonds with the carbonyl and N-H groups.

Conformational Dynamics : How the molecule's shape fluctuates in solution.

Intermolecular Interactions : How the molecule interacts with other reagents or catalysts in the solution.

This information provides a more realistic picture of the molecule's behavior in a chemical or biological environment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-tert-Butyl (1-oxopropan-2-yl)carbamate with high enantiomeric purity?

- Methodology : The compound is typically synthesized via N-heterocyclic carbene (NHC)-catalyzed transformations. A general procedure involves coupling tert-butyl carbamate derivatives with propan-2-yl ketones under controlled conditions. For example, tert-butyl (S)-benzyl(1-oxopropan-2-yl)carbamate was synthesized using column chromatography (9:1 hexanes:EtOAc) for purification, yielding 90% over two steps .

- Key Parameters : Monitor reaction progress via TLC (Rf = 0.21 in 25% EtOAc/hexanes). Use chiral chromatography or NMR (e.g., δ 1.14 ppm for methyl protons) to confirm enantiopurity .

Q. How should researchers safely handle and store this compound?

- Safety Protocols : Avoid skin/eye contact and inhalation. Store refrigerated (2–8°C) in sealed, dry containers to prevent moisture absorption. Electrostatic charge buildup must be mitigated during transfer .

- Contradictions : While some SDS report "no known hazards" , others list H302 (harmful if swallowed). Always use PPE (gloves, goggles) and adhere to institutional guidelines .

Q. What analytical techniques are critical for characterizing this compound?

- Standard Methods :

- NMR : ¹H NMR (e.g., δ 7.35–7.22 ppm for aromatic protons, δ 1.43 ppm for tert-butyl group) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+Na]⁺ = 321.8 for a related derivative) .

- Purity Assessment : Use HPLC with chiral columns to resolve enantiomers and quantify impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

- Strategy : Cross-reference SDS sections from multiple suppliers and prioritize peer-reviewed studies. For example, while Combi-Blocks reports "no acute toxicity" , Acmec’s SDS lists H302 . Conduct in vitro assays (e.g., MTT on HepG2 cells) to validate toxicity under experimental conditions .

Q. What mechanistic insights guide the stereoselective synthesis of this carbamate?

- Catalytic Mechanisms : NHC catalysts promote asymmetric induction via enolate intermediates. For instance, tert-butyl (S)-benzyl(1-oxopropan-2-yl)carbamate formation involves a key iodolactamization step to control stereochemistry .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and catalyst loading (5–10 mol%) to enhance enantiomeric excess (ee > 95%) .

Q. How is this compound utilized in designing enzyme inhibitors?

- Case Study : It serves as an intermediate in synthesizing PRMT4 and cysteine protease inhibitors. For example, tert-butyl ((S)-1-(((S)-1-amino-3-(3-chlorophenyl)-1-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (32) was used to map protease subsites, achieving 78% yield via amide coupling .

- Method : Introduce pharmacophores (e.g., pyridinyl or indazolyl groups) via Boc-deprotection (TFA, 0.1 M) followed by reductive amination .

Q. What are the decomposition products under non-ambient conditions, and how do they impact experimental reproducibility?

- Findings : Thermal degradation (e.g., >100°C) produces carbon monoxide and nitrogen oxides . Monitor stability via TGA/DSC and avoid incompatible materials (strong acids/bases) during reactions .

Data Contradiction Analysis

Q. How should conflicting solubility data be addressed?

- Resolution : Experimental solubility varies by solvent (e.g., 2.94 mg/mL in water vs. 44.2 mg/mL in SILICOS-IT simulations) . Validate via shake-flask method at 25°C and report solvent system (e.g., EtOAC:hexanes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.